Lipophilicity Advantage Over the Cyclopropanamine Analog: XLogP3-AA Comparison
The target compound exhibits a computed XLogP3-AA of 3.3, compared with 2.9 for its direct cyclopropanamine analog, N-[(4-bromo-3-methylphenyl)methyl]cyclopropanamine (CAS 1513614-25-9), representing a +0.4 log unit increase in predicted lipophilicity [1][2]. Both compounds share identical H-bond donor/acceptor counts (1 donor, 1 acceptor) and topological polar surface area (12 Ų), isolating the lipophilicity difference to the cycloalkyl ring size [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.3 |
| Comparator Or Baseline | N-[(4-bromo-3-methylphenyl)methyl]cyclopropanamine: XLogP3-AA = 2.9 |
| Quantified Difference | ΔXLogP3-AA = +0.4 (approx. 2.5× increase in predicted partition coefficient) |
| Conditions | Computed property via XLogP3 3.0 algorithm; PubChem 2024.11.20 release |
Why This Matters
A ΔXLogP of +0.4 translates to an approximately 2.5-fold increase in predicted n-octanol/water partition coefficient, which can significantly enhance passive membrane permeability and blood-brain barrier penetration potential—a critical parameter when selecting building blocks for CNS-targeted medicinal chemistry programs.
- [1] PubChem. N-[(4-bromo-3-methylphenyl)methyl]cyclobutanamine, CID 66473620. Computed XLogP3-AA = 3.3. U.S. National Library of Medicine, 2024. View Source
- [2] PubChem. N-[(4-bromo-3-methylphenyl)methyl]cyclopropanamine, CID 66474780. Computed XLogP3-AA = 2.9, Molecular Weight 240.14 g·mol⁻¹. U.S. National Library of Medicine, 2024. View Source
